trans-4-({[3-(4-bromo-1H-indol-1-yl)propanoyl]amino}methyl)cyclohexanecarboxylic acid
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Overview
Description
trans-4-({[3-(4-bromo-1H-indol-1-yl)propanoyl]amino}methyl)cyclohexanecarboxylic acid: is a complex organic compound featuring an indole moiety, a cyclohexane ring, and a carboxylic acid group. Indole derivatives are significant in natural products and drugs due to their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of indole derivatives often involves multicomponent reactions (MCRs), which are high-yielding, operationally friendly, and time- and cost-effective . The preparation of trans-4-({[3-(4-bromo-1H-indol-1-yl)propanoyl]amino}methyl)cyclohexanecarboxylic acid likely involves the following steps:
Formation of the indole moiety: This can be achieved through various methods, including Fischer indole synthesis or Bartoli indole synthesis.
Bromination: The indole ring can be brominated using N-bromosuccinimide (NBS) in the presence of a radical initiator.
Coupling with cyclohexane derivative: The brominated indole can be coupled with a cyclohexane derivative through a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production methods for such compounds often involve large-scale MCRs, utilizing automated reactors to ensure consistency and efficiency. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also common .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can occur at the carbonyl group using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom on the indole ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, and alcohols.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
Chemistry: : The compound is used as a precursor for synthesizing other complex molecules, particularly in the development of pharmaceuticals . Biology : Indole derivatives are known for their biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . Medicine : The compound can be used in drug development, particularly for targeting specific biological pathways. Industry : It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of trans-4-({[3-(4-bromo-1H-indol-1-yl)propanoyl]amino}methyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to interact with various biological targets, including protein kinases and G-protein coupled receptors (GPCRs) . The bromine atom can enhance the compound’s binding affinity to these targets, leading to its biological effects.
Comparison with Similar Compounds
Indole-3-carbaldehyde: A precursor for many biologically active molecules.
4-bromoindole: A simpler brominated indole derivative.
Cyclohexanecarboxylic acid: A simpler carboxylic acid derivative.
Uniqueness: The uniqueness of trans-4-({[3-(4-bromo-1H-indol-1-yl)propanoyl]amino}methyl)cyclohexanecarboxylic acid lies in its combination of an indole moiety with a cyclohexane ring and a carboxylic acid group, providing a unique scaffold for drug development and other applications .
Properties
Molecular Formula |
C19H23BrN2O3 |
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Molecular Weight |
407.3 g/mol |
IUPAC Name |
4-[[3-(4-bromoindol-1-yl)propanoylamino]methyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C19H23BrN2O3/c20-16-2-1-3-17-15(16)8-10-22(17)11-9-18(23)21-12-13-4-6-14(7-5-13)19(24)25/h1-3,8,10,13-14H,4-7,9,11-12H2,(H,21,23)(H,24,25) |
InChI Key |
QTILUDNOMCAHMY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1CNC(=O)CCN2C=CC3=C2C=CC=C3Br)C(=O)O |
Origin of Product |
United States |
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